Triethanolamine lauryl aminopropionate
Description
Contextualization within Amino Acid-Based Surfactants Research
Amino acid-based surfactants (AAS) represent a significant class of surface-active agents derived from renewable resources. whiterose.ac.uk They are synthesized by combining a hydrophobic component, such as a fatty acid, with an amino acid. whiterose.ac.uk This class of surfactants is a focal point of modern research due to their favorable characteristics, including mildness, biocompatibility, and high biodegradability, which align with the principles of green chemistry. alfa-chemistry.comyeserchem.com
Historical Perspective on Aminopropionate Derivatives in Chemical Synthesis and Industrial Applications
The history of surfactants dates back to ancient civilizations, with the earliest forms being simple soaps made from animal fats and ashes. researchgate.net The industrial production of soaps began in the late 18th century, and the 20th century saw the development of synthetic surfactants. ripublication.com Cationic surfactants gained prominence in 1935 with the discovery of their bacteriostatic properties. ripublication.com
Aminopropionate derivatives belong to the class of amphoteric surfactants. This group of surfactants is noted for its application in personal care products and detergents due to its pH stability and synergistic effects with other surfactant types. mordorintelligence.com The development of amphoteric surfactants, including aminopropionate derivatives, has been driven by the demand for milder and more versatile ingredients in various industries. polarismarketresearch.com While specific historical milestones for aminopropionate derivatives are not extensively documented in isolation, their evolution is intertwined with the broader progress of specialty surfactants tailored for performance and safety in consumer and industrial applications. mordorintelligence.compolarismarketresearch.com
Rationale for Focused Academic Investigation of Triethanolamine (B1662121) Lauryl Aminopropionate's Fundamental Chemistry
The focused academic investigation of Triethanolamine lauryl aminopropionate is driven by the overarching demand for sustainable and high-performance specialty chemicals. whiterose.ac.uk As an amino acid-based surfactant, it offers a compelling alternative to traditional surfactants, with a strong emphasis on its environmental and skin compatibility. dntb.gov.ua The rationale for its study can be broken down into several key areas:
Biodegradability and Environmental Impact: A primary driver for research into AAS like this compound is their inherent biodegradability, which minimizes their environmental footprint. alfa-chemistry.com
Mildness and Biocompatibility: The amino acid headgroup contributes to a lower irritation potential, making these surfactants ideal for products that come into direct contact with the skin. yeserchem.com
Performance Characteristics: Understanding the fundamental chemistry allows for the optimization of its performance in various formulations, including its effectiveness as a foaming agent, emulsifier, and detergent. yeserchem.com
Structure-Property Relationships: Academic studies aim to elucidate how the molecular structure of this compound influences its physicochemical properties, such as its critical micelle concentration (CMC) and surface tension reduction capabilities. academie-sciences.fr
Overview of Research Scope and Methodological Paradigms in Contemporary Chemical Science
The study of surfactants like this compound in contemporary chemical science employs a range of advanced analytical and methodological paradigms. The research scope is broad, encompassing synthesis, characterization, and performance evaluation. mdpi.com
Synthesis and Characterization: The synthesis of amino acid-based surfactants can be achieved through various chemical pathways, and the resulting products are characterized using a suite of instrumental techniques. whiterose.ac.uknih.gov These methods are crucial for confirming the molecular structure and purity of the synthesized compounds.
Interactive Data Table: Common Analytical Techniques for Surfactant Characterization
| Analytical Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups in the molecule. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. acs.orgthermofisher.com |
Performance Evaluation: The effectiveness of a surfactant is determined by its physicochemical properties. Modern research methodologies focus on quantifying these properties to predict their behavior in various applications.
Interactive Data Table: Key Performance Parameters of Surfactants
| Performance Parameter | Description |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. alfa-chemistry.com |
| Surface Tension | A measure of the cohesive energy present at the interface of a liquid. academie-sciences.fr |
| Foaming Ability | The capacity of the surfactant to generate foam. chalmers.se |
| Emulsification Stability | The ability of the surfactant to stabilize an emulsion of two immiscible liquids. rimpro-india.com |
Detailed Research Findings
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H46N2O5 nih.gov |
| Molecular Weight | 406.6 g/mol nih.gov |
| Appearance | Liquid or solid intertek.com |
| Solubility | Soluble in water intertek.com |
| Stability | Stable intertek.com |
Research on the broader class of amino acid surfactants indicates that their performance is highly dependent on their molecular structure, including the length of the hydrophobic chain and the nature of the amino acid headgroup. chalmers.se For instance, surfactants based on glycine (B1666218) and alanine (B10760859) are noted for their excellent foaming properties. alfa-chemistry.com The biodegradability of these surfactants is a key feature, as they break down into naturally occurring substances. alfa-chemistry.com
Properties
CAS No. |
14171-00-7 |
|---|---|
Molecular Formula |
C21H46N2O5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-(dodecylamino)propanoic acid |
InChI |
InChI=1S/C15H31NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;8-4-1-7(2-5-9)3-6-10/h16H,2-14H2,1H3,(H,17,18);8-10H,1-6H2 |
InChI Key |
CVZYWFZBNHBFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Triethanolamine (B1662121) Lauryl Aminopropionate
The synthesis of triethanolamine lauryl aminopropionate is primarily a two-stage process. The first stage involves the synthesis of N-dodecyl-beta-alanine, which is then reacted with triethanolamine in the second stage to form the final salt.
Multi-Step Synthesis from Defined Precursor Components
The industrial synthesis of N-dodecyl-beta-alanine, a key precursor, typically follows a pathway involving the Michael addition of dodecylamine (B51217) to an acrylic acid ester, followed by saponification and neutralization.
A common method for the production of N-dodecyl-beta-alanine involves the following steps:
Michael Addition: Dodecylamine is reacted with methyl acrylate (B77674). In this reaction, the primary amine acts as a nucleophile and adds across the carbon-carbon double bond of the acrylate ester. This reaction is typically carried out with stirring and temperature control to manage the exothermic nature of the addition.
Saponification: The resulting ester, methyl 3-(dodecylamino)propanoate, is then saponified using a strong base, such as sodium hydroxide (B78521). This hydrolysis step converts the ester functional group into a carboxylate salt (sodium 3-(dodecylamino)propanoate).
Neutralization: The final step is the neutralization of the carboxylate salt with an acid, such as hydrochloric acid, to a specific pH to yield the free N-dodecyl-beta-alanine.
The subsequent and final step in the synthesis of this compound is a straightforward acid-base neutralization reaction between the synthesized N-dodecyl-beta-alanine (an acid) and triethanolamine (a base). This reaction is typically carried out in an aqueous solution.
Catalytic Systems and Mechanistic Aspects in Amidation and Esterification Reactions
While the final salt formation is an acid-base reaction, the synthesis of the precursor, N-dodecyl-beta-alanine, involves a key carbon-nitrogen bond-forming reaction—the aza-Michael addition. The efficiency of this reaction can be significantly influenced by catalysis.
The aza-Michael addition of amines to α,β-unsaturated carbonyl compounds can be catalyzed by both acids and bases. Lewis acids, such as silica-supported aluminum chloride, have been shown to be effective catalysts for the Michael addition of amines to acrylates under solvent-free conditions. tandfonline.com The mechanism involves the activation of the acrylate by the Lewis acid, making it more electrophilic and susceptible to nucleophilic attack by the amine.
Alternatively, base catalysis can also be employed. The base can deprotonate the amine, increasing its nucleophilicity, or it can activate the acrylate. Lipases have also been investigated as biocatalysts for the Michael addition of amines to acrylonitrile, suggesting a potential for enzymatic catalysis in similar systems. researchgate.net The reaction mechanism in lipase-catalyzed additions may involve the formation of an acyl-enzyme intermediate.
The subsequent saponification of the ester is a well-understood base-catalyzed hydrolysis reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol.
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors.
Utilization of Renewable Feedstock and Biologically Derived Materials
A key aspect of green chemistry is the use of renewable feedstocks. The precursors for this compound can potentially be derived from biological sources.
Dodecylamine: While traditionally derived from petrochemical sources, dodecylamine can also be synthesized from lauric acid, a fatty acid found in abundance in coconut oil and palm kernel oil. kit.edu Catalytic amination of lauric acid or its derivatives represents a pathway from renewable resources.
Acrylic Acid: The precursor to methyl acrylate, acrylic acid, is conventionally produced from propylene. However, significant research has focused on producing acrylic acid from renewable resources such as glycerol (B35011) (a byproduct of biodiesel production), lactic acid (from fermentation of carbohydrates), and fumaric acid (a biomass-derived building block). researchgate.netfau.euupenn.edunih.govmdpi.com These bio-based routes offer a more sustainable alternative to the petrochemical-based process.
Solvent Selection, Reaction Efficiency, and Process Intensification Strategies
The choice of solvent and reaction conditions plays a crucial role in the environmental impact of a chemical process.
Solvent Selection: The Michael addition of amines can be performed under solvent-free conditions, which is a significant green chemistry advantage as it eliminates solvent waste. tandfonline.comsemnan.ac.ir Water is also an environmentally benign solvent that has been shown to facilitate aza-Michael reactions. ijsdr.org The use of deep eutectic solvents (DESs) is another green alternative for amine synthesis. mdpi.com
Reaction Efficiency: The use of catalysts, as discussed in section 2.1.2, can improve reaction rates and yields, leading to higher atom economy and reduced energy consumption. Process intensification strategies, such as the use of microwave irradiation, can also accelerate the aza-Michael addition. organic-chemistry.org
Derivatization Strategies for Structural Modification and Functional Diversification
Derivatization involves the chemical modification of a compound to alter its properties or to enable its analysis. For this compound, derivatization can be considered for its constituent parts: the N-dodecyl-beta-alanine and the triethanolamine.
The N-dodecyl-beta-alanine moiety contains a secondary amine and a carboxylic acid group, both of which are amenable to various derivatization reactions.
Amine Derivatization: The secondary amine can be acylated, alkylated, or reacted with reagents like 2,4-dinitrofluorobenzene (DNFB), 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (B127526) (OPA) (after conversion to a primary amine) for analytical purposes. creative-proteomics.comjascoinc.comlibretexts.org
Carboxylic Acid Derivatization: The carboxylic acid group can be esterified or converted to an amide to modify the surfactant's properties.
Triethanolamine, a tertiary alkanolamine, can also be derivatized.
Hydroxyl Group Derivatization: The three hydroxyl groups can be esterified or silylated. gcms.cz Derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) has also been reported for the analysis of alkanolamines. nih.gov
These derivatization strategies allow for the fine-tuning of the physicochemical properties of the individual components, which could in turn influence the properties of the final salt.
Interactive Data Tables
Table 1: Precursor Components for this compound Synthesis
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |
|---|---|---|---|
| N-Dodecyl-beta-alanine | C15H31NO2 | 257.42 | Secondary Amine, Carboxylic Acid |
Table 2: Catalysts for Aza-Michael Addition
| Catalyst Type | Example | Reaction Conditions |
|---|---|---|
| Lewis Acid | Silica-supported Aluminum Chloride | Solvent-free |
Detailed Research Findings
The synthesis of N-alkyl-beta-amino acids, such as N-dodecyl-beta-alanine, is a well-established area of organic synthesis. The Michael addition of primary amines to acrylate esters is a common and efficient method. Research has shown that this reaction can be catalyzed by various means to improve efficiency and reduce environmental impact. For instance, the use of solvent-free conditions with a Lewis acid catalyst like silica-supported aluminum chloride has been reported to give high to excellent yields of the Michael adduct. tandfonline.com This approach aligns with green chemistry principles by minimizing waste.
Furthermore, the development of bio-based routes to the starting materials, dodecylamine and acrylic acid, is an active area of research. The production of acrylic acid from renewable feedstocks like glycerol and lactic acid is being explored to reduce the reliance on fossil fuels. fau.eunih.gov This shift towards renewable resources is crucial for the sustainability of the chemical industry.
Chemical Transformations of the Amine Headgroup
The formation of the hydrophilic headgroup of this compound centers on the precursor molecule, triethanolamine (TEA). Triethanolamine is a tertiary amine and a triol, meaning it contains three hydroxyl (-OH) groups, which provides multiple sites for chemical reactivity. wikipedia.org It is commercially produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orgchemicalbook.com
The primary chemical transformation involving triethanolamine in the synthesis of the target compound is a classic acid-base neutralization reaction. The tertiary nitrogen atom in the triethanolamine molecule acts as a base, accepting a proton from the carboxylic acid group of N-lauryl-β-aminopropionic acid. This protonation event forms the triethanolammonium (B1229115) cation, which then forms an ionic bond with the carboxylate anion of the lauryl aminopropionate moiety. This neutralization is the final step in creating the salt structure of this compound. wikipedia.orgchemspider.comnih.gov
| Precursor | Chemical Transformation | Resulting Group | Role in Final Compound |
|---|---|---|---|
| Triethanolamine (TEA) | Protonation (Neutralization) | Triethanolammonium Cation | Forms the cationic part of the salt; hydrophilic headgroup. |
| Hydroxyl Groups on TEA | Esterification (Potential) | Ester Linkages | Potential for secondary modification to create complex derivatives. |
| Hydroxyl Groups on TEA | Ethoxylation (Potential) | Polyether Chains | Potential for creating non-ionic surfactant characteristics. |
Alkyl Chain Alterations and Their Synthetic Implications
The hydrophobic portion of this compound is derived from N-lauryl-β-aminopropionic acid. The synthesis of this precursor is a multi-step process that begins with a primary fatty amine, specifically lauryl amine (dodecylamine) for the target compound. google.com Fatty amines themselves are often synthesized from corresponding fatty acids; for example, lauryl amine can be prepared from lauric acid via intermediates like lauramide or lauronitrile. iau.ir
The core reaction for creating the aminopropionate structure is the Michael addition of the primary fatty amine to an acrylic acid ester, such as methyl acrylate or ethyl acrylate. google.comgoogle.com This reaction forms the corresponding β-amino propionate (B1217596) ester. Following the addition reaction, the ester is hydrolyzed, typically using an aqueous alkaline solution, to yield the free N-alkyl-β-aminopropionic acid. google.com
The term "alkyl chain alterations" refers to the substitution of the lauryl (C12) group with other long-chain aliphatic hydrocarbon groups. The synthetic methodology is versatile and not limited to a C12 chain. By substituting lauryl amine with other primary fatty amines, a homologous series of N-alkyl-β-aminopropionic acids can be produced. The general process remains viable for fatty amines with alkyl chains typically ranging from 8 to 22 carbon atoms. google.com
The primary synthetic implication of such alterations is the selection of the starting fatty amine. While the reaction conditions for the Michael addition and subsequent hydrolysis may require minor optimization depending on the chain length, the fundamental chemical pathway is unchanged. The choice of the alkyl chain is a critical design parameter, as it directly influences the hydrophobic character and, consequently, the physicochemical properties of the final surfactant. For example, using an amine derived from coconut oil fatty acids would introduce a mixture of alkyl chain lengths into the final product. google.com
| Desired Alkyl Chain | Precursor Amine | Reactant | Intermediate Product | Final Acid Precursor |
|---|---|---|---|---|
| Octyl (C8) | Octylamine | Acrylic Acid Ester | N-Octyl-β-aminopropionate Ester | N-Octyl-β-aminopropionic Acid |
| Lauryl (C12) | Laurylamine | Acrylic Acid Ester | N-Lauryl-β-aminopropionate Ester | N-Lauryl-β-aminopropionic Acid |
| Myristyl (C14) | Myristylamine | Acrylic Acid Ester | N-Myristyl-β-aminopropionate Ester | N-Myristyl-β-aminopropionic Acid |
| Stearyl (C18) | Stearylamine | Acrylic Acid Ester | N-Stearyl-β-aminopropionate Ester | N-Stearyl-β-aminopropionic Acid |
Molecular Structure, Conformation, and Advanced Characterization
Spectroscopic Techniques for Elucidating Molecular Architecture and Purity
Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of Triethanolamine (B1662121) lauryl aminopropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like Triethanolamine lauryl aminopropionate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the propionate (B1217596) group, the carbons of the lauryl chain, and the carbons of the triethanolamine group would each resonate at characteristic chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Lauryl Chain (CH₃) | 0.8 - 1.0 |
| Lauryl Chain (-CH₂-)n | 1.2 - 1.6 |
| Aminopropionate (-NCH₂CH₂COO-) | 2.5 - 3.5 |
| Triethanolamine (-NCH₂CH₂OH) | 2.7 - 3.8 |
Infrared (IR) and Mass Spectrometry (MS) for Chemical Identification and Fragmentation Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions would include O-H stretching from the hydroxyl groups of the triethanolamine moiety, C-H stretching from the alkyl chain, C=O stretching of the carboxylate group, and C-N stretching from the amine functionalities.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Under mass spectrometric analysis, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, the molecule would fragment in a predictable manner, with cleavage occurring at weaker bonds. Analysis of these fragment ions would provide further evidence for the proposed structure. For example, fragmentation could lead to the loss of the lauryl chain or parts of the triethanolamine group.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 |
| C-H Stretch (Alkane) | 2850 - 3000 |
| C=O Stretch (Carboxylate) | 1550 - 1650 |
| C-N Stretch (Amine) | 1000 - 1350 |
Chromatographic Separations for Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a substance.
High-Performance Liquid Chromatography (HPLC) Applications for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of surfactants. For a complex molecule like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The analysis of amphoteric surfactants can be challenging due to their dual ionic nature. Method development often requires careful control of the mobile phase pH and ionic strength to achieve optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to separate components with a wide range of polarities. Detection can be achieved using various detectors, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially since the molecule lacks a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is crucial for identifying and quantifying volatile impurities that may be present from the manufacturing process. These could include residual starting materials or by-products. For the analysis of the main component, a derivatization step to increase its volatility would be necessary.
Advanced Microscopic and Scattering Techniques for Supramolecular Assembly and Aggregation Behavior
As a surfactant, this compound has the ability to self-assemble into various structures in solution, such as micelles. Advanced techniques are used to study this aggregation behavior.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles in a suspension. For a solution of this compound above its critical micelle concentration (CMC), DLS can be used to determine the hydrodynamic radius of the micelles formed. This information is valuable for understanding how formulation conditions, such as concentration and temperature, affect the aggregation behavior.
Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the supramolecular structures formed by surfactants in their native, hydrated state. By rapidly freezing a thin film of the surfactant solution, the formation of ice crystals is minimized, preserving the delicate self-assembled structures. Cryo-TEM could reveal the morphology of the aggregates, such as whether they are spherical or cylindrical micelles, or more complex structures like vesicles.
Computational Chemistry Approaches for Predicting Molecular Conformations and Electronic Structures
Computational chemistry provides powerful theoretical methodologies to predict and analyze the molecular conformations and electronic structures of complex molecules like this compound. These in silico approaches are essential for understanding the molecule's behavior at a subatomic level, which influences its macroscopic properties as a surfactant. Techniques such as Density Functional Theory (DFT) and various molecular modeling methods are employed to elucidate the three-dimensional arrangements of atoms and the distribution of electrons within the molecule.
At its core, predicting the molecular conformation involves identifying the most energetically stable arrangement of the atoms in three-dimensional space. For a flexible molecule such as this compound, with its long lauryl chain, this involves exploring numerous possible rotational states (rotamers) around its single bonds to locate the global minimum on the potential energy surface.
The electronic structure, conversely, describes the arrangement and energies of electrons within the molecule. This is crucial for understanding chemical reactivity, intermolecular interactions, and spectroscopic properties. Computational methods can calculate key electronic parameters, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.
A significant aspect of studying surfactants computationally is to understand their interaction with solvent molecules, particularly water. up.ac.za The formation of hydration shells around the hydrophilic head of the surfactant can be modeled to determine the binding energies and the influence of the solvent on the molecular conformation and electronic properties. up.ac.za
For instance, Density Functional Theory (DFT) calculations are a common approach to optimize the molecular structures of surfactants. up.ac.za These calculations can be performed both in a vacuum (in vacuo) and in an aqueous medium to assess the solvent's effect. up.ac.za The results often show that the solvent environment can significantly alter properties like the dipole moment, indicating that interactions with water molecules induce changes in the charge distribution of the surfactant. up.ac.za
Below is a hypothetical interactive data table illustrating the types of quantum chemical parameters that would be calculated for this compound using a computational method like DFT at the B3LYP/6-311+G level of theory. Such a table would be populated with the results of the computational analysis.
| Quantum Chemical Parameter | Value in Vacuo | Value in Aqueous Solution |
| Energy of HOMO (eV) | - | - |
| Energy of LUMO (eV) | - | - |
| Energy Gap (ΔE in eV) | - | - |
| Dipole Moment (Debye) | - | - |
| Binding Energy with Water (kcal/mol) | N/A | - |
Note: The values in this table are placeholders and would be determined by actual computational chemistry studies.
Advanced computational studies for surfactants also delve into their aggregation behavior, such as micelle formation. researchgate.net While computationally intensive, these simulations provide invaluable insights into the self-assembly processes that are central to the functionality of surfactants.
Chemical Reactivity and Degradation Mechanisms
Hydrolytic Stability and Kinetic Studies under Varied Chemical Conditions
The hydrolytic stability of a surfactant is crucial for its efficacy and shelf-life in aqueous formulations. Triethanolamine (B1662121) lauryl aminopropionate is structured as a salt between N-dodecyl-β-alanine and triethanolamine. The key linkage within the N-dodecyl-β-alanine portion is a secondary amine, which is part of an amino acid structure. This structure is inherently more resistant to hydrolysis than ester or carbonate linkages found in some other surfactants. neutronco.com
Kinetic studies on the hydrolysis of surfactants are often dependent on pH and temperature.
Alkaline Conditions: In alkaline solutions, the carboxylate group is deprotonated, and the molecule carries a net negative charge. The C-N bond in the amino acid backbone is significantly more stable against base-catalyzed hydrolysis compared to ester bonds. While specific kinetic data for this compound is not readily available, surfactants with alkali-resistant bonds are known to maintain their integrity over long periods, even at elevated temperatures. neutronco.com
Acidic Conditions: Under acidic conditions, the secondary amine can be protonated. While amides and related structures can undergo acid-catalyzed hydrolysis, the conditions required are typically harsh (e.g., high temperature and strong acid concentration). For most practical applications, the compound is considered stable. The stability of amphoteric surfactants across a wide pH range is a key feature of their utility. researchgate.net
Oxidative Degradation Pathways and Chemical By-product Formation
Oxidative degradation can be a significant pathway for the breakdown of surfactants, particularly those containing amine functionalities. The presence of oxygen, transition metal ions, and elevated temperatures can accelerate these processes. For Triethanolamine lauryl aminopropionate, several sites are susceptible to oxidation.
Triethanolamine (TEA) Moiety: The tertiary amine of the TEA counter-ion is a primary site for oxidation. Tertiary β-hydroxy amines can undergo C-N fragmentation upon oxidation. ntnu.no Photocatalytic oxidation of TEA in the presence of oxygen is known to yield a mixture of products, including formyl esters of β-hydroxyethylene formamides, indicating complex cleavage and rearrangement reactions. mpg.de
N-dodecyl-β-alanine Moiety: The secondary amine in the lauryl aminopropionate chain is another potential site for oxidation. Oxidation of secondary amines can lead to the formation of various degradation products, including aldehydes and smaller amine fragments through dealkylation. ntnu.no
Alkyl Chain: The long lauryl (C12) chain can undergo oxidation, particularly at positions activated by the amine group (α- or β-carbon). This process, often initiated by radical species, can lead to the formation of hydroperoxides, which can subsequently break down into smaller chain aldehydes, ketones, and carboxylic acids. Studies on the biodegradation of similar amine-containing surfactants suggest that ω-oxidation (at the terminal methyl group of the alkyl chain) and central fission of the molecule are plausible degradation pathways. nih.govnih.gov
Common by-products from the oxidative degradation of amine-containing compounds can include formaldehyde, ammonia, and various alkylamines. ntnu.no
Photochemical Transformations and Light-Induced Reaction Mechanisms
While some surfactants are specifically designed with photochromic groups to be light-responsive, most standard surfactants can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. nih.gov The degradation process is often accelerated by the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO). jst.go.jpresearchgate.net
For this compound, light-induced reactions would likely involve the generation of highly reactive species such as hydroxyl radicals (•OH). rsc.org These radicals can attack the surfactant molecule at multiple sites:
Hydrogen Abstraction: Hydroxyl radicals can abstract hydrogen atoms from the alkyl chain, leading to the formation of carbon-centered radicals. These radicals can then react with oxygen to initiate a cascade of oxidative degradation reactions.
Attack on Amine Groups: The nitrogen atoms in both the TEA and the aminopropionate moieties are susceptible to attack by photogenerated radicals. This can lead to N-dealkylation and fragmentation of the molecule.
Decarboxylation: The carboxylate group could potentially undergo photo-Kolbe-type reactions, leading to decarboxylation and the formation of hydrocarbon radicals.
Studies on the photocatalytic degradation of various surfactant classes (anionic, cationic, non-ionic, and amphoteric) have shown that the rate of degradation is dependent on the chemical structure and concentration. jst.go.jpresearchgate.net In TiO2-mediated photodegradation, amphoteric surfactants were found to degrade, leading to the evolution of CO2 as the ultimate oxidation product. jst.go.jp The efficiency of degradation often follows the order: cationic > non-ionic > anionic, with the specific rate for amphoterics being dependent on their structure and the pH of the medium. researchgate.net
Interaction Chemistry with Metal Ions and Coordination Complex Formation
The triethanolamine (TEA) component of the surfactant is a well-known and versatile chelating agent for a wide range of metal ions. researchgate.net It can act as a tridentate or tetradentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom and the oxygen atoms of its three hydroxyl groups. researchgate.netresearchgate.net
This inherent chelating ability means that this compound can form coordination complexes with metal ions present in a solution. The formation of these complexes can influence the properties of both the surfactant and the metal ion.
Coordination Modes: TEA is known to form stable octahedral and distorted octahedral complexes with transition metals such as cobalt(II), nickel(II), and copper(II). rsc.org Dinuclear and trinuclear copper(II) complexes with TEA and other ligands have also been synthesized and characterized. nih.gov The N-dodecyl-β-alanine part of the molecule also contains a carboxylate group, which is another potential coordination site for metal ions.
Stoichiometry and Structure: The stoichiometry of the resulting complexes can vary. For example, TEA can form complexes with a 2:1 ligand-to-metal ratio, such as [M(TEA)₂]²⁺, where M is a divalent metal ion. rsc.org It can also form complexes with other metals like Li+, Na+, Sr²⁺, and Ba²⁺. acs.org The specific structure depends on the metal ion, the counter-anions present, and the reaction conditions. rsc.orgresearchgate.net
The table below summarizes the types of complexes formed by the triethanolamine ligand with various metal ions, which serves as a model for the potential interactions of this compound.
| Metal Ion | Typical Stoichiometry (TEA:Metal) | Observed Geometry | Reference |
|---|---|---|---|
| Cobalt(II) | 2:1 | Distorted Octahedral | rsc.org |
| Nickel(II) | 2:1 | Octahedral | rsc.org |
| Copper(II) | 2:1, 6:1 | Six-coordinate, Octahedral | rsc.org |
| Zinc(II) | 1:1, 2:1 | Distorted Octahedron, Trigonal Bipyramid | researchgate.net |
| Lithium(I), Sodium(I) | - | Complex Networks | acs.org |
Mechanistic Investigations of Surface-Active Phenomena: Adsorption, Micellization, and Interfacial Dynamics
As an amphiphilic molecule, this compound exhibits characteristic surface-active behaviors, including adsorption at interfaces and self-assembly into micelles in solution. wur.nl These phenomena are driven by the thermodynamic imperative to minimize the unfavorable contact between the hydrophobic lauryl tail and water. researchgate.net
Adsorption and Interfacial Dynamics: At interfaces, such as the air-water or oil-water interface, the surfactant molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic head groups (the amino acid and TEA portion) remaining in the water. wur.nl This adsorption reduces the interfacial tension. The effectiveness of a surfactant is often characterized by its ability to lower surface tension at a low concentration. mdpi.com The dynamics at the interface, including the rate of adsorption and the packing density of the surfactant monolayer, are crucial for applications like emulsification and foaming. acs.org
Micellization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in the bulk solution spontaneously aggregate to form micelles. wur.nl In these aggregates, the hydrophobic tails form a core, effectively shielded from the water, while the hydrophilic heads form the outer surface (the corona). The CMC is a key parameter that depends on factors like the length of the alkyl chain, the structure of the headgroup, temperature, and the presence of electrolytes. acs.orgnih.gov For amino acid-based surfactants, the Gibbs free energy of micellization is typically negative, indicating a spontaneous and entropy-driven process, largely due to the release of structured water molecules from around the hydrophobic chains. researchgate.netnih.gov
The table below provides typical ranges and influencing factors for the surface-active properties of amino acid-based and amphoteric surfactants, which are representative of this compound.
| Property | Description | Influencing Factors | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. | Increases with temperature; Decreases with longer alkyl chain length and added salt. | acs.orgnih.gov |
| Surface Tension at CMC (γ_CMC) | The minimum surface tension value achieved at and above the CMC. | Depends on the packing efficiency of the surfactant at the interface. | researchgate.netresearchgate.net |
| Maximum Surface Excess (Γ_max) | The maximum concentration of surfactant adsorbed per unit area at the interface. | Related to the size and orientation of the surfactant molecule at the interface. | researchgate.net |
| Minimum Surface Area (A_min) | The area occupied by each surfactant molecule at the interface at maximum packing. | Inversely related to Γ_max; influenced by headgroup size and repulsion. | researchgate.net |
Scientific Data on the Environmental Fate of this compound Remains Largely Uncharacterized
Extensive searches for data on the abiotic and biotic degradation pathways of this compound have yielded no specific results. Information concerning its hydrolysis and photolysis kinetics in aquatic and atmospheric systems, as well as its sorption and desorption dynamics in soil and sediment matrices, is absent from the current body of scientific literature.
Similarly, there is no available research identifying the microbial pathways, metabolic intermediates, or enzymatic reactions involved in the biotic degradation of this compound. Studies detailing its biodegradation kinetics and the influence of environmental factors such as pH, temperature, and nutrient availability have not been published. Furthermore, no modeling studies on the transport and distribution of this compound in natural or engineered systems could be located.
The absence of this critical information prevents a scientifically rigorous assessment of the compound's environmental persistence, mobility, and ultimate fate. While information exists for related compounds like Triethanolamine, extrapolating this data would be scientifically unsound and would not adhere to the specific focus on "this compound."
Therefore, until dedicated research is conducted and published, a detailed and authoritative article on the environmental fate and biogeochemical transformations of this compound cannot be responsibly constructed.
Environmental Fate and Biogeochemical Transformations
Analysis of Transformation Products and Environmental Persistence Assessment
Direct and comprehensive research on the environmental transformation products and persistence of Triethanolamine (B1662121) lauryl aminopropionate is not extensively available in peer-reviewed literature. However, a scientifically robust assessment can be formulated by examining the known environmental behavior of its constituent components—Triethanolamine and N-dodecyl-β-alanine—and the general characteristics of amphoteric surfactants. Triethanolamine lauryl aminopropionate is an amphoteric surfactant which, in aqueous solution, dissociates into a triethanolammonium (B1229115) cation and a lauryl aminopropionate anion. The environmental fate of the compound is therefore determined by the individual transformation pathways of these two ions.
Biodegradation of the Triethanolamine Moiety
Triethanolamine is well-documented as being readily biodegradable in various environmental simulations. nih.gov Studies conducted under OECD guidelines have demonstrated significant degradation over short periods. For instance, an OECD 301E test showed 96% degradation after 19 days. nih.gov In municipal activated sludge, complete degradation was observed within 1 to 5 days. nih.gov This rapid breakdown suggests that the triethanolamine portion of the molecule is unlikely to persist in the environment. The degradation proceeds through oxidation of the alcohol groups and eventual cleavage of the C-N bonds, ultimately mineralizing to carbon dioxide, water, and inorganic nitrogen. Given its high water solubility and low estimated octanol-water partition coefficient (log Kow), it is expected to remain predominantly in the water column and exhibit high mobility in soil rather than adsorbing to sediment or soil particles. nih.gov
Interactive Data Table: Biodegradability of Triethanolamine
| Test Type | Duration | Degradation | Inoculum | Reference |
|---|---|---|---|---|
| OECD 301E | 19 days | 96% | Not Specified | nih.gov |
| Activated Sludge | 1-5 days | 100% | Municipal Activated Sludge | nih.gov |
| AFNOR | Not Specified | 97% (DOC removal) | Not Specified | houstonmethodist.org |
| STURM | Not Specified | 91% (CO2 evolution) | Not Specified | houstonmethodist.org |
Biodegradation of the N-dodecyl-β-alanine Moiety
The N-dodecyl-β-alanine component, an amino acid-type surfactant structure, is also expected to undergo ready biodegradation. The degradation pathway involves two primary lines of attack: the long alkyl (dodecyl) chain and the β-alanine headgroup.
Alkyl Chain Degradation : The dodecyl (C12) chain is susceptible to microbial degradation, primarily initiated by terminal oxidation (ω-oxidation) of the terminal methyl group to a primary alcohol. researchgate.net This is followed by further oxidation to an aldehyde and then a carboxylic acid. The resulting fatty acid subsequently undergoes β-oxidation, a process that sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA which enters the citric acid cycle for energy production and mineralization. researchgate.net
β-Alanine Degradation : The β-alanine headgroup is a naturally occurring amino acid and is readily metabolized by microorganisms. The typical catabolic pathway involves transamination, where the amino group is transferred to an α-keto acid (like α-ketoglutarate), converting β-alanine into malonate semialdehyde. nih.gov This intermediate is then oxidatively decarboxylated to form acetyl-CoA, which also enters central metabolic pathways. nih.gov
Proposed Transformation Products and Persistence Assessment
Based on the degradation pathways of its components, the primary transformation of this compound likely begins with the enzymatic cleavage of the amide bond or the initial oxidation of the alkyl chain. The ultimate biodegradation is expected to yield simple, non-persistent substances.
Likely Transformation Products:
Initial Products : Triethanolamine, N-dodecyl-β-alanine, Dodecanol, 3-(dodecylamino)propanoic acid metabolites.
Intermediate Products : Shorter-chain fatty acids (from β-oxidation), Malonate semialdehyde, Acetyl-CoA.
Final Mineralization Products : Carbon Dioxide (CO2), Water (H2O), and inorganic nitrogen species (e.g., ammonia, nitrate).
Interactive Data Table: Summary of Predicted Environmental Fate
| Component | Predicted Degradation Pathway(s) | Key Intermediates | Environmental Persistence |
|---|---|---|---|
| Triethanolamine | Oxidation of alcohol groups, C-N bond cleavage | Alcohols, Aldehydes | Low |
| N-dodecyl-β-alanine | ω-oxidation and β-oxidation of the dodecyl chain; Transamination of the β-alanine headgroup | Dodecanol, Fatty Acids, Malonate semialdehyde, Acetyl-CoA | Low |
Theoretical Applications in Chemical and Material Science
Role as an Interfacial Agent in Specific Industrial Processes
As a surface-active agent, triethanolamine (B1662121) lauryl aminopropionate is theoretically poised to play a significant role as an interfacial agent in numerous industrial applications, including in the formulation of cutting fluids and as a corrosion inhibitor. cn-lubricantadditive.comgvchem.comgoogle.com Its molecular structure allows it to modify the properties of interfaces between different phases, such as liquid-liquid or liquid-solid interfaces. psgraw.com
The amphiphilic nature of triethanolamine lauryl aminopropionate, possessing both a hydrophobic lauryl group and hydrophilic carboxylate and triethanolamine moieties, makes it an effective emulsifier and foaming agent. dakenchem.com In non-biological systems, its mechanism of action involves the reduction of interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. The triethanolamine head group, with its hydroxyl functionalities, can engage in hydrogen bonding with water molecules, while the lauryl tail can penetrate the oil phase. This dual interaction stabilizes the dispersed droplets and prevents coalescence.
Similarly, in foaming applications, the compound can adsorb at the air-water interface, creating a resilient film that entraps air and generates foam. The stability and characteristics of the foam are influenced by the packing of the surfactant molecules at the interface. The presence of the triethanolamine group may contribute to the formation of a more hydrated and potentially more stable foam structure compared to surfactants with simpler head groups.
Table 1: Comparison of Related Surfactant Properties
| Surfactant Type | Typical Application | Key Interfacial Property |
|---|---|---|
| Amphoteric Surfactants | Enhanced Oil Recovery | Wettability Alteration tandfonline.combbrc.in |
| Cationic Surfactants | Enhanced Oil Recovery | Wettability Modification bohrium.comresearchgate.net |
| Triethanolamine Lauryl Sulfate | Shampoos, Detergents | Foaming and Emulsifying psgraw.comchemicalbook.com |
The adsorption of this compound onto solid surfaces can significantly alter their wettability, a critical factor in processes like enhanced oil recovery (EOR) and mineral flotation. In EOR, amphoteric surfactants are investigated for their ability to modify the wettability of reservoir rocks from oil-wet to water-wet, which can improve oil displacement and increase recovery. tandfonline.combbrc.inacs.org The carboxylate group of the molecule can interact with positively charged sites on the rock surface, while the lauryl chain can interact with the crude oil. This can lead to a reduction in the adhesion of oil to the rock, facilitating its mobilization.
In mineral flotation, the selective adsorption of surfactants onto specific mineral surfaces is key to separating valuable minerals from gangue. The ionic nature of the aminopropionate head group can be manipulated by pH, allowing for controlled adsorption onto surfaces with varying charge characteristics. This selectivity would be crucial for the differential flotation of various minerals.
Exploration in Advanced Chemical Separations and Formulation Chemistry
The unique properties of this compound also suggest its potential in advanced chemical separation techniques. Its surfactant nature could be exploited in micellar-enhanced ultrafiltration, where it could form micelles to solubilize organic pollutants from wastewater. Furthermore, its ionic character makes it a candidate for use in ion-exchange processes or as a mobile phase additive in chromatography for the separation of complex mixtures. nih.gov In formulation chemistry, its emulsifying and stabilizing properties are valuable in creating stable dispersions of active ingredients in various products. pharmacompass.com
Polymerization and Oligomerization Potential in Macromolecular Chemistry
The presence of multiple functional groups in this compound, including the secondary amine, carboxylic acid, and hydroxyl groups, provides avenues for its use as a monomer in polymerization and oligomerization reactions. nih.govresearchgate.netrsc.orgmdpi.com For instance, the carboxylic acid and hydroxyl groups could undergo esterification to form polyesters. The secondary amine could potentially be involved in ring-opening polymerization of cyclic esters or in the formation of polyamides. The ability to functionalize amino acids for polymerization is a growing field, and this compound could serve as a building block for novel biodegradable and functional polymers. bezwadabiomedical.comnih.gov
Coordination Chemistry and Ligand Design in Inorganic Systems
Both the aminopropionate and triethanolamine moieties of the molecule can act as ligands in coordination chemistry. scirp.orgwikipedia.orglibretexts.org The aminopropionate part can coordinate to metal ions as a bidentate N,O-ligand, forming a stable five-membered chelate ring. wikipedia.org The triethanolamine component is also a well-known chelating agent, capable of coordinating to metal ions through its nitrogen and oxygen atoms. tandfonline.comresearchgate.netrsc.org This dual functionality suggests that this compound could be designed as a multidentate ligand for the synthesis of novel metal complexes with potential applications in catalysis and as metal sequestering agents. The nature of the alkyl chain could also influence the solubility and catalytic activity of the resulting metal complexes in different solvent systems. nih.govvot.pl
Development as a Component in Novel Chemical Systems (e.g., energy storage, industrial lubricants)
The structure of this compound is analogous to that of some protic ionic liquids (PILs), which are formed by the proton transfer between a Brønsted acid and a Brønsted base. mdpi.comresearchgate.net Ionic liquids are being explored for a variety of applications, including as electrolytes in energy storage devices and as advanced lubricants. nih.govyoutube.comnih.gov The combination of a fatty acid-derived anion and an alkanolamine cation could result in a material with a low melting point, high thermal stability, and low vapor pressure, which are desirable properties for heat transfer fluids in thermal energy storage systems. nih.gov
In the field of industrial lubricants, triethanolamine and its derivatives are known to be effective corrosion inhibitors and lubricity enhancers in metalworking fluids. cn-lubricantadditive.comgoogle.comcn-lubricantadditive.comnih.gov The formation of a physical adsorption film on metal surfaces by triethanolamine oleate, a related compound, suggests that this compound could exhibit similar or enhanced performance due to the presence of the amino acid functionality, which could provide additional interaction sites with the metal surface. google.comcn-lubricantadditive.com
Future Research Trajectories and Interdisciplinary Opportunities
The continued relevance and application of specialty chemicals like Triethanolamine (B1662121) lauryl aminopropionate are intrinsically linked to forward-looking research and development. Future investigations are poised to enhance its performance, sustainability, and application scope through a variety of interdisciplinary approaches. These trajectories focus on optimizing its synthesis, predicting its behavior through advanced modeling, integrating it into sustainable economic frameworks, exploring novel technological applications, and understanding its complex interactions within industrial systems.
Q & A
Q. What are the recommended methodologies for synthesizing triethanolamine lauryl aminopropionate, and how can its purity be validated?
Answer: Synthesis typically involves the reaction of lauryl aminopropionic acid with triethanolamine under controlled pH and temperature. Key steps include:
- Reaction optimization: Use molar ratios of 1:1 (acid:base) in aqueous medium at 60–80°C for 6–8 hours .
- Purification: Employ vacuum distillation or recrystallization to isolate the compound.
- Purity validation: Utilize HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm, referencing USP guidelines for impurity profiling (e.g., detecting residual amines or unreacted precursors) .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer: Standard characterization includes:
- Structural analysis: FT-IR for functional groups (e.g., amine and carboxylate peaks) and NMR (¹H/¹³C) to confirm molecular structure .
- Physical properties: Measure boiling point (379.1°C at 760 mmHg), flash point (183.1°C), and logP (2.627) using differential scanning calorimetry (DSC) and gas chromatography .
- Stability screening: Perform accelerated stability studies (40°C/75% RH for 3 months) to assess hygroscopicity and thermal degradation .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s stability in formulation matrices?
Answer: Adopt a factorial design to evaluate interactions between variables:
- Variables: pH (4–9), temperature (25–60°C), and excipient compatibility (e.g., surfactants, polymers).
- Analytical endpoints: Monitor degradation products via LC-MS and quantify active ingredient loss using validated USP methods .
- Data interpretation: Apply Arrhenius kinetics to predict shelf-life and identify critical degradation pathways (e.g., hydrolysis of the ester linkage) .
Q. How can researchers resolve contradictions in cytotoxicity data across in vitro studies?
Answer: Contradictions may arise from assay variability or cell line specificity. Mitigation strategies include:
- Standardized protocols: Follow OECD guidelines for cell viability assays (e.g., MTT, neutral red uptake) using human keratinocytes or fibroblasts .
- Control normalization: Include reference surfactants (e.g., SDS) for comparative IC₅₀ calculations.
- Statistical reconciliation: Use meta-analysis to aggregate data from multiple studies, accounting for batch-to-batch variability in compound purity .
Q. What advanced techniques are recommended for probing the compound’s interaction with lipid bilayers?
Answer: Employ biophysical methods to study membrane interactions:
- Surface tension measurements: Use a Langmuir trough to assess critical micelle concentration (CMC) and monolayer penetration .
- Spectroscopic analysis: Conduct fluorescence anisotropy with DPH probes to evaluate membrane fluidity changes.
- Computational modeling: Perform molecular dynamics simulations (e.g., GROMACS) to predict binding affinities with phospholipid headgroups .
Methodological Considerations
Q. How should researchers design studies to evaluate the compound’s environmental impact?
Answer: Adopt tiered ecotoxicity testing:
Q. What strategies ensure reproducibility in spectroscopic data across laboratories?
Answer: Implement harmonized protocols:
- Instrument calibration: Use certified reference materials (e.g., NIST-traceable standards) for FT-IR and NMR .
- Inter-laboratory validation: Share raw data and spectral deconvolution algorithms via platforms like Zenodo .
- Reporting standards: Adopt SPRINGER’s LaTeX template for detailed method descriptions, including solvent purity and instrument settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
